molecular formula C10H10N2O2 B11905442 3-(1H-Indazol-5-YL)propanoic acid CAS No. 885271-29-4

3-(1H-Indazol-5-YL)propanoic acid

Cat. No.: B11905442
CAS No.: 885271-29-4
M. Wt: 190.20 g/mol
InChI Key: MOIORVNDRGXWKW-UHFFFAOYSA-N
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Description

3-(1H-Indazol-5-YL)propanoic acid: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of an indazole ring attached to a propanoic acid moiety, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-5-YL)propanoic acid can be achieved through several methods. Transition metal-catalyzed reactions, such as copper-catalyzed cyclization, are often employed to enhance the yield and selectivity of the reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Indazol-5-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.

Scientific Research Applications

Chemistry: In chemistry, 3-(1H-Indazol-5-YL)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in biological research due to its ability to interact with various biological targets. It has been studied for its potential as an anti-inflammatory and anticancer agent .

Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. The compound’s ability to inhibit specific enzymes and receptors makes it a candidate for drug development .

Industry: Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(1H-Indazol-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, it can interfere with cell signaling pathways, resulting in antiproliferative and anticancer activities . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison: 3-(1H-Indazol-5-YL)propanoic acid is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct biological and chemical properties compared to other similar compounds. For example, the presence of the propanoic acid group enhances its solubility and reactivity, making it more versatile for various applications .

Properties

CAS No.

885271-29-4

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(1H-indazol-5-yl)propanoic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)4-2-7-1-3-9-8(5-7)6-11-12-9/h1,3,5-6H,2,4H2,(H,11,12)(H,13,14)

InChI Key

MOIORVNDRGXWKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCC(=O)O)C=NN2

Origin of Product

United States

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